(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
Description
This compound belongs to the pyrazolo[5,1-c][1,4]oxazine family, characterized by a fused bicyclic structure combining pyrazole and oxazine rings. The hydroxymethyl (-CH2OH) group at position 2 and the thiophene substituent at position 6 distinguish it from other derivatives. Pyrazolo-oxazines are known for diverse pharmacological activities, including anti-inflammatory and analgesic properties . The thiophene moiety introduces electronic and steric effects that may enhance binding to biological targets compared to purely aromatic substituents.
Properties
IUPAC Name |
(6-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-6-8-4-9-7-15-10(5-13(9)12-8)11-2-1-3-16-11/h1-4,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLZLBRPRNVYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC(=NN21)CO)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. Common methods include:
- Regio-controlled synthesis : Utilizing protected hydroxyethyl groups on the nitrogen atom of the pyrazole ring.
- Formation of pyrazole derivatives : Through reactions with various electrophiles to introduce thiophene and oxazine functionalities.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a variety of bacterial and fungal strains. The minimum inhibitory concentrations (MIC) and zones of inhibition were determined using the Kirby–Bauer disk diffusion method. Key findings include:
| Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 15 | 18 |
| Staphylococcus aureus | 10 | 20 |
| Candida albicans | 25 | 15 |
These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Antioxidant Activity
In addition to its antimicrobial effects, the compound has shown promising antioxidant activity. The DPPH radical scavenging assay indicated that it effectively neutralizes free radicals, which are implicated in oxidative stress-related diseases. The antioxidant capacity was quantified as follows:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 30 |
| Hydroxyl Radical Scavenging | 25 |
These findings highlight its potential as a therapeutic agent in managing oxidative stress .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated significant inhibitory effects on cell proliferation:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 8.0 |
| HeLa | 15.0 |
These results indicate that the compound may act as a potential anti-proliferative agent against multiple cancer types .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.
- Radical Scavenging : Neutralizing reactive oxygen species (ROS), thereby reducing oxidative damage.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against a panel of resistant bacterial strains, demonstrating significant inhibition and suggesting its potential use in treating infections caused by multidrug-resistant organisms .
- Antioxidant Properties Evaluation : Another study focused on its antioxidant capabilities in cellular models exposed to oxidative stress, revealing a protective effect on cellular integrity and function .
- Anticancer Activity Assessment : In vivo studies using mouse models showed that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups .
Comparison with Similar Compounds
Structural and Functional Group Variations
6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
- Substituents : Chlorophenyl (C6H4Cl) at position 6 and methoxyphenyl (C6H4OCH3) at position 2.
- Synthesis: Cyclization of 1-(4-chlorophenyl)-2-(5-(hydroxymethyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol with 50% H2SO4 in toluene, yielding 84% product .
- Key Differences :
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
- Substituents : Ethyl ester (-COOEt) at position 2.
- Molecular Weight : 196.20 g/mol (vs. ~236 g/mol for the target compound) .
- May act as a prodrug, hydrolyzing to a carboxylic acid in vivo.
6-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one
- Substituents : Hydroxymethyl (-CH2OH) at position 6 and a ketone (-C=O) in the oxazine ring.
- Synthesis : Derived from N-glycerylated pyrazoles via hydrolysis and acid-catalyzed cyclization .
- Key Differences :
- Oxazin-4-one ring introduces conjugation, altering electronic properties.
- The ketone may increase reactivity toward nucleophiles compared to the saturated oxazine ring in the target compound.
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
- Substituents : Amine (-NH2) at position 2.
- Molecular Weight : 139.15 g/mol .
- Key Differences: The amine group enables hydrogen bonding and protonation, enhancing solubility in acidic environments.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility |
|---|---|---|---|---|
| Target Compound | ~236 | -CH2OH, thiophene | ~1.5 | Moderate |
| 6-(4-Chlorophenyl)-2-(4-methoxyphenyl) | 340.83 | -Cl, -OCH3 | ~3.0 | Low |
| Ethyl 2-carboxylate | 196.20 | -COOEt | ~2.2 | Low |
| Oxazin-4-one derivative | 180.17 | -CH2OH, -C=O | ~0.8 | High |
| 2-Amine derivative | 139.15 | -NH2 | ~0.3 | High |
*Estimated LogP values based on substituent contributions.
Preparation Methods
Formation of the Pyrazolo[5,1-c]oxazine Core
- The bicyclic oxazine ring is generally formed by intramolecular cyclization involving a pyrazole derivative bearing an appropriate leaving group and a nucleophilic hydroxyl or amine functionality.
- Typical cyclization conditions involve mild heating and catalysis, often under inert atmosphere to prevent oxidation.
- The reaction solvent is commonly anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
Installation of the Methanol Group at the 2-Position
- The 2-position methanol substituent is typically introduced via reduction of an aldehyde or ester precursor.
- Common reducing agents include sodium borohydride or lithium aluminum hydride.
- The reduction step is performed under controlled temperature to avoid over-reduction or side reactions.
Representative Example from Patent Literature
Although direct preparation of this exact compound is scarce in open literature, related pyrazolo-oxazine derivatives have been synthesized as described in patent WO2018011163A1. Key insights from this source include:
- Use of tert-butyl protected intermediates to facilitate selective functionalization.
- Stepwise introduction of substituents via nucleophilic substitution and palladium-catalyzed coupling.
- Final deprotection and reduction steps to yield the target methanol-substituted heterocycle.
- Reaction conditions typically involve stirring at 20 °C to reflux temperatures, with workup including aqueous quenching and organic extraction.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazolo-oxazine cyclization | Pyrazole derivative, base, organic solvent | 20–80 °C | 60–85 | Inert atmosphere recommended |
| Thiophene substitution | Thiophene boronic acid, Pd catalyst, base | RT to reflux | 70–90 | Suzuki coupling; requires dry conditions |
| Methanol group introduction | Sodium borohydride or LiAlH4 reduction | 0–25 °C | 75–95 | Controlled addition to avoid side reactions |
Related Synthetic Analogues and Insights
- Similar compounds such as (6,7-dihydro-4H-pyrazolo[5,1-c]thiazin-2-yl)methanol have been synthesized via oxidation and reduction sequences, indicating the feasibility of functional group interconversion in this heterocyclic framework.
- Oxidation of methanol substituents to aldehydes and subsequent functionalization can be performed using manganese(IV) oxide under reflux in chloroform.
- These analogues provide useful synthetic precedents for the preparation of the oxazinyl methanol derivative.
Summary of Research Findings
- The preparation of (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c]oxazin-2-yl)methanol involves multi-step synthesis combining cyclization, cross-coupling, and reduction.
- The key challenges include selective formation of the fused oxazine ring and regioselective substitution with the thiophene moiety.
- Patent literature provides detailed stepwise procedures with optimized reaction conditions and yields.
- Similar heterocyclic compounds have been synthesized using related methods, supporting the robustness of these approaches.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
